molecular formula C18H27N3 B3046256 N,N-Dimethyl-N'-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-YL)propane-1,3-diamine CAS No. 121593-92-8

N,N-Dimethyl-N'-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-YL)propane-1,3-diamine

Cat. No.: B3046256
CAS No.: 121593-92-8
M. Wt: 285.4 g/mol
InChI Key: ABYBKVTTZUTOKN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-YL)propane-1,3-diamine is a complex organic compound with the molecular formula C18H27N3 and a molecular weight of 285.4 g/mol. This compound is characterized by its unique structure, which includes a carbazole ring system and a propane-1,3-diamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N'-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-YL)propane-1,3-diamine typically involves multiple steps, starting with the formation of the carbazole core. One common approach is the cyclization of a suitable precursor, such as a substituted phenylhydrazine, under acidic conditions. The subsequent steps may include alkylation, reduction, and N-alkylation to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of carbazole derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction typically results in the formation of simpler amines or hydrocarbons.

  • Substitution: Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials science applications.

Biology: In biological research, it serves as a tool for studying enzyme interactions and cellular processes.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N'-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-YL)propane-1,3-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Carbazole derivatives: These compounds share the carbazole core but differ in their substituents and functional groups.

  • Propane-1,3-diamine derivatives: These compounds have similar diamine structures but lack the carbazole moiety.

Uniqueness: N,N-Dimethyl-N'-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-YL)propane-1,3-diamine is unique due to its combination of the carbazole ring system and the propane-1,3-diamine moiety, which provides distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

N',N'-dimethyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3/c1-13-8-9-16-15(12-13)14-6-4-7-17(18(14)20-16)19-10-5-11-21(2)3/h8-9,12,17,19-20H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYBKVTTZUTOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386853
Record name N,N-DIMETHYL-N'-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANE-1,3-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121593-92-8
Record name N,N-DIMETHYL-N'-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANE-1,3-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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